molecular formula C8H11O5.Na B1164895 Diethyl oxalacetate sodium salt CAS No. 52980-17-3

Diethyl oxalacetate sodium salt

Cat. No.: B1164895
CAS No.: 52980-17-3
InChI Key:
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Description

Diethyl oxalacetate sodium salt is a chemical compound with the molecular formula C8H11NaO5. It is a beige to light orange crystalline powder that is slightly soluble in water. This compound is used in various chemical reactions and has applications in the synthesis of other compounds, including pharmaceuticals and dyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethyl oxalacetate sodium salt plays a significant role in biochemical reactions. It is involved in the synthesis of various derivatives, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . The compound interacts with enzymes and proteins, facilitating these reactions. For instance, it reacts with isatins, malononitrile, and hydrazine hydrate to form spiro derivatives . These interactions are crucial for the synthesis of complex molecules used in pharmaceuticals and other applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in metabolic pathways and biochemical reactions. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. For example, it is used as an intermediate in the preparation of oxaloacetic acid, which is a key component in the citric acid cycle . This cycle is essential for cellular respiration and energy production in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It acts as a reagent in various chemical reactions, forming stable intermediates and products. The compound’s ability to bind with enzymes and other proteins facilitates these reactions. For instance, it can react with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . These interactions are essential for the compound’s role in biochemical synthesis and pharmaceutical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is a stable material that can be used in various reactions without significant degradation . Long-term effects on cellular function need to be studied further to understand its full impact in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the threshold effects and toxicology of the compound is crucial for its safe use in pharmaceutical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors to facilitate the synthesis of oxaloacetic acid and other derivatives . These interactions affect metabolic flux and metabolite levels, playing a crucial role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in cells are influenced by these interactions . Understanding these mechanisms is essential for optimizing its use in biochemical and pharmaceutical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl oxalacetate sodium salt is typically prepared by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate. The reaction is carried out at a temperature of about 5°C to 10°C. The mixture is stirred for about 4 hours, then heated to 75°C for about 30 minutes. The product mixture is cooled to room temperature, and the resulting slurry is subjected to centrifugation to obtain sodium diethyl oxalacetate crystals. These crystals are then washed with ethanol to recover a purified product .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and cooling helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Diethyl oxalacetate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aldehydes and Primary Amines: Used in substitution reactions to form pyrrolidines.

    Isatins, Malononitrile, and Hydrazine Hydrate: Used in one-pot condensation reactions to form spiro derivatives.

    2-Nitro-4-Fluoro-Phenylazide: Used in addition reactions to form triazole diesters.

Major Products:

Scientific Research Applications

Diethyl oxalacetate sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Diethyl oxalacetate sodium salt is unique due to its sodium component, which enhances its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of specific compounds that require the presence of a sodium ion .

Properties

CAS No.

52980-17-3

Molecular Formula

C8H11O5.Na

Synonyms

Oxalacetic acid diethyl ester sodium salt

Origin of Product

United States
Customer
Q & A

Q1: How is diethyl oxalacetate sodium salt used in the synthesis of heterocyclic compounds?

A1: this compound serves as a crucial building block for forming various heterocyclic systems. For instance, it reacts with 1,2-diaminobenzene to generate ethyl quinoxalin-3(4H)-on-2-ylacetate []. This quinoxaline derivative is a key intermediate in synthesizing novel dyes with applications in the textile industry. Furthermore, this compound participates in multicomponent reactions (MCRs) with primary amines and aldehydes to yield substituted 2,3-pyrrolidinediones (also known as γ-lactams) []. These γ-lactams are valuable precursors for creating diverse fused heterocyclic systems containing oxygen and/or nitrogen atoms.

Q2: What are the advantages of using this compound in multicomponent reactions?

A2: MCRs utilizing this compound offer several advantages. Primarily, they allow for the rapid assembly of complex molecules from readily available starting materials in a single reaction vessel []. This approach significantly reduces the number of synthetic steps, minimizing waste generation and improving overall efficiency. Additionally, the reaction conditions are typically mild, employing ethanol as the solvent, making it a relatively environmentally friendly approach.

Q3: Can you elaborate on the types of fused heterocycles accessible using this compound as a starting material?

A3: Researchers have successfully synthesized various fused heterocyclic systems incorporating the γ-lactam scaffold derived from this compound. These include fused 5-lactam-γ-lactams and γ-lactam-γ-lactams, achieved through a series of transformations like Leuckart reaction, Dieckmann cyclization, and intramolecular cyclizations []. Furthermore, fused γ-lactone-γ-lactam structures are accessible via stereoselective reduction and lactonization protocols []. These diverse heterocyclic scaffolds hold immense potential for drug discovery and materials science applications.

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